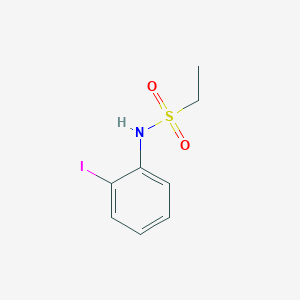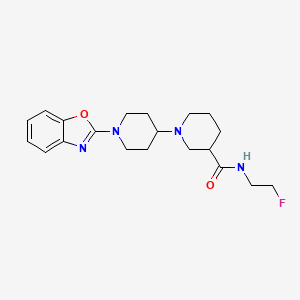
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of diazepanes, which are organic compounds that contain a diazepine ring. The unique structure of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has made it an interesting target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is not fully understood, but it is thought to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane may have an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane can have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease the release of certain neurotransmitters in the brain, which may have implications for the treatment of anxiety and other mood disorders. Other studies have suggested that this compound may have anticonvulsant and muscle relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane in lab experiments is its unique chemical structure, which may allow for targeted interactions with specific receptors or enzymes. Another advantage is that this compound has been shown to have low toxicity in animal studies. However, one limitation is that the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for research purposes. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Synthesemethoden
The synthesis of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been described in several research articles. One common method involves the reaction of 1,4-diazepane with 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid, followed by N-methylation with methyl iodide. The yield of this synthesis method is reported to be moderate, but improvements have been made through modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been investigated for its potential use in scientific research. One area of interest is its effect on the central nervous system. Studies have shown that this compound can bind to certain receptors in the brain, which may have implications for the treatment of neurological disorders. Other research has focused on the potential use of this compound in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)13-11-19-14-6-3-2-5-12(13)14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVCMHQCMPOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
![1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5463809.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(2,4-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B5463832.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5463837.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5463844.png)
![6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5463845.png)
![2-{[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5463850.png)
![5-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5463854.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5463858.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B5463866.png)
